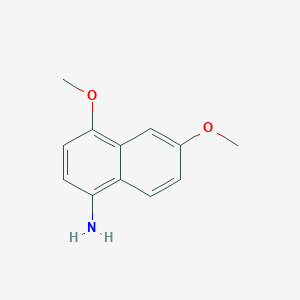
1-Naphthalenamine, 4,6-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenamine, 4,6-dimethoxy- is an organic compound derived from naphthalene It is characterized by the presence of an amine group attached to the naphthalene ring, with two methoxy groups at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Naphthalenamine, 4,6-dimethoxy- can be synthesized through several methods. One common approach involves the nitration of 1-naphthol followed by reduction to obtain 1-naphthylamine. The methoxy groups can then be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of 1-Naphthalenamine, 4,6-dimethoxy- typically involves large-scale nitration and reduction processes. The nitration step is carried out using concentrated nitric acid and sulfuric acid, followed by reduction with iron and hydrochloric acid. The methylation step is performed using methylating agents under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthalenamine, 4,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as chromic acid or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-1-naphthalenamine derivatives.
Substitution: Halogenated or nitrated naphthalenamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenamine, 4,6-dimethoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 1-Naphthalenamine, 4,6-dimethoxy- involves its interaction with molecular targets through its amine and methoxy groups. These functional groups can participate in hydrogen bonding, π-π interactions, and electron donation, influencing the compound’s reactivity and binding affinity. The pathways involved may include modulation of enzyme activity, disruption of cellular membranes, and interference with nucleic acid functions.
Vergleich Mit ähnlichen Verbindungen
1-Naphthylamine: Lacks the methoxy groups, making it less versatile in certain reactions.
2-Naphthylamine: Has the amine group at a different position, affecting its reactivity and applications.
1-Naphthol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.
Uniqueness: 1-Naphthalenamine, 4,6-dimethoxy- is unique due to the presence of both amine and methoxy groups, which enhance its reactivity and versatility in synthetic applications. The methoxy groups increase its solubility and stability, making it a valuable intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
121726-81-6 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4,6-dimethoxynaphthalen-1-amine |
InChI |
InChI=1S/C12H13NO2/c1-14-8-3-4-9-10(7-8)12(15-2)6-5-11(9)13/h3-7H,13H2,1-2H3 |
InChI-Schlüssel |
SOOHSUVRCJJTTN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC(=C2C=C1)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


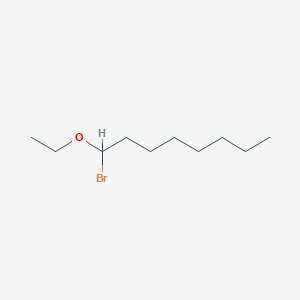
![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)
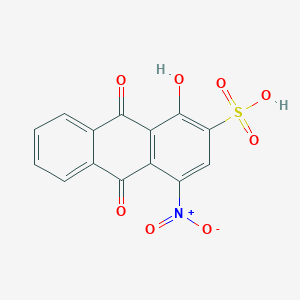
![5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14303512.png)
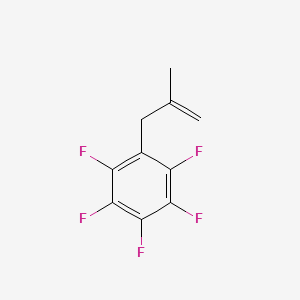

![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)
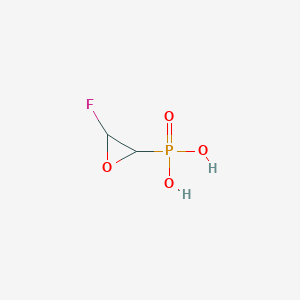
![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
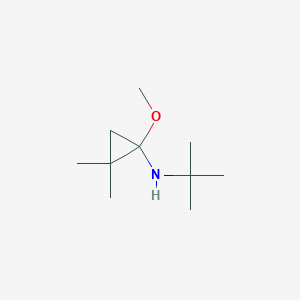
![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)

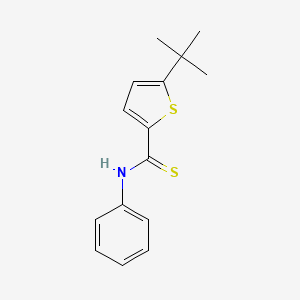
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
